4-Isothiocyanatobenzoic acid
Overview
Description
4-Isothiocyanatobenzoic acid is an organic compound with the molecular formula C8H5NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the para position of a benzoic acid molecule. This compound is known for its reactivity and is used in various chemical and biological applications .
Scientific Research Applications
4-Isothiocyanatobenzoic acid has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Mode of Action
The compound is an isothiocyanate , a class of compounds known to interact with biological systems in various ways.
Biochemical Pathways
As an isothiocyanate , it may be involved in various biochemical reactions, but the specific pathways and their downstream effects require further investigation.
Biochemical Analysis
Biochemical Properties
4-Isothiocyanatobenzoic acid plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It is known to react with amino termini of alpha chains, which can lead to reduced oxygen affinity and altered Bohr effects . This interaction suggests that this compound can modify the function of hemoglobin and other proteins involved in oxygen transport and cellular respiration.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular proteins can lead to changes in the expression of genes involved in metabolic pathways and stress responses . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites or altering their conformation. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in vitro or in vivo can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . These interactions underscore the compound’s role in modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for elucidating its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical and cellular effects . The localization of this compound within cells is a key determinant of its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isothiocyanatobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with thiophosgene. The reaction typically proceeds under mild conditions, with the thiophosgene acting as a sulfurizing agent to convert the amine group into an isothiocyanate group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more sustainable reagents. For example, the reaction of 4-aminobenzoic acid with elemental sulfur in the presence of a catalytic amount of amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), has been optimized for higher yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: DBU, triethylamine.
Solvents: Dichloromethane, acetonitrile.
Major Products:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Comparison with Similar Compounds
4-Isothiocyanatobenzoic acid can be compared with other isothiocyanate-containing compounds:
Phenyl isothiocyanate: Similar in structure but lacks the carboxyl group, making it less reactive in certain applications.
Benzyl isothiocyanate: Contains a benzyl group instead of a carboxyl group, leading to different reactivity and applications.
Allyl isothiocyanate: Known for its pungent odor and used primarily in food preservation and flavoring.
Uniqueness: The presence of the carboxyl group in this compound enhances its reactivity and allows for additional functionalization, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
4-isothiocyanatobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-1-3-7(4-2-6)9-5-12/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFRYQKJYMLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175579 | |
Record name | 4-Isothiocyanatobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-62-6 | |
Record name | 4-Isothiocyanatobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2131-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isothiocyanatobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2131-62-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Isothiocyanatobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Carboxyphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOTHIOCYANATOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83CC6APM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-carboxyphenyl isothiocyanate interact with biological systems to exert its effects?
A1: 4-carboxyphenyl isothiocyanate acts as a hydrogen sulfide (H2S) donor. [] H2S is a gasotransmitter, meaning it acts as a signaling molecule in various physiological processes. While the exact mechanisms of action are still under investigation, research suggests that 4-carboxyphenyl isothiocyanate releases H2S in the presence of biological thiols, such as L-cysteine. [] This released H2S then interacts with various targets, including ion channels like KATP channels in smooth muscle cells, leading to vasorelaxation. []
Q2: What is the structural characterization of 4-carboxyphenyl isothiocyanate?
A2: While the provided abstracts don't include specific spectroscopic data, we can derive the structural information:
Q3: What are the potential therapeutic applications of 4-carboxyphenyl isothiocyanate based on its pharmacological profile?
A4: 4-carboxyphenyl isothiocyanate demonstrates promising cardiovascular effects. [] Its ability to release H2S, a known vasodilator, leads to relaxation of blood vessels, including aorta and coronary arteries. [] Additionally, 4-carboxyphenyl isothiocyanate exhibits protective effects against ischemia/reperfusion injury, a condition where blood supply returns to tissue after a period of shortage. [] These findings suggest its potential therapeutic use in conditions like hypertension and other cardiovascular diseases.
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